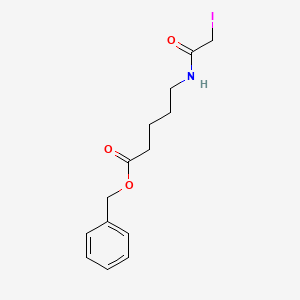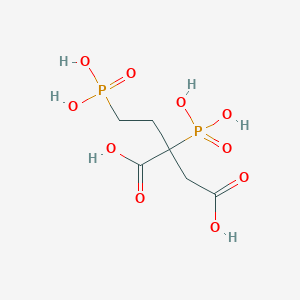
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid is a chemical compound with the molecular formula C7H11O9P It is a phosphonic acid derivative that contains both phosphono and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phosphono-2-(2-phosphonoethyl)butanedioic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of butanedioic acid derivatives with phosphorous acid or its derivatives. The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The phosphono and carboxylic acid groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while reduction may produce compounds with lower oxidation states.
科学的研究の応用
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to natural phosphonates.
作用機序
The mechanism of action of 2-Phosphono-2-(2-phosphonoethyl)butanedioic acid involves its interaction with molecular targets such as enzymes. The compound can mimic natural phosphonates and carboxylates, allowing it to inhibit metabolic enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and affect cellular processes.
類似化合物との比較
Similar Compounds
2-Phosphonobutane-1,2,4-tricarboxylic acid: Another phosphonic acid derivative with similar functional groups.
2-Aminoethylphosphonic acid: A naturally occurring phosphonate with similar structural features.
Uniqueness
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid is unique due to its specific combination of phosphono and carboxylic acid groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
65402-32-6 |
|---|---|
分子式 |
C6H12O10P2 |
分子量 |
306.10 g/mol |
IUPAC名 |
2-phosphono-2-(2-phosphonoethyl)butanedioic acid |
InChI |
InChI=1S/C6H12O10P2/c7-4(8)3-6(5(9)10,18(14,15)16)1-2-17(11,12)13/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)(H2,14,15,16) |
InChIキー |
FVELLNXPMFCHQJ-UHFFFAOYSA-N |
正規SMILES |
C(CP(=O)(O)O)C(CC(=O)O)(C(=O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


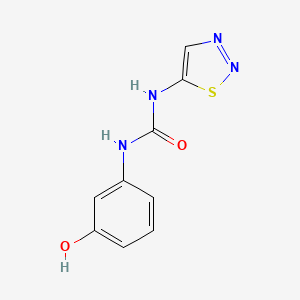
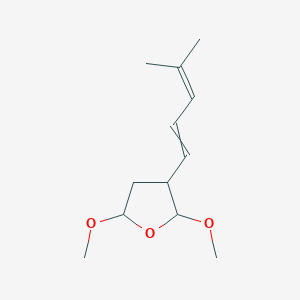
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
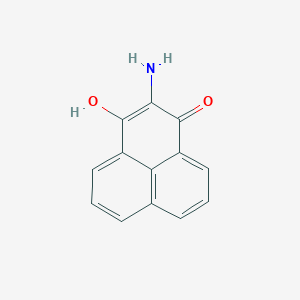

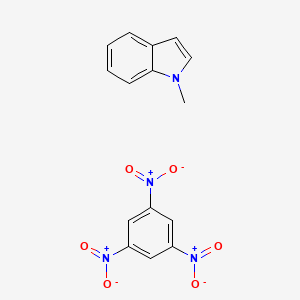
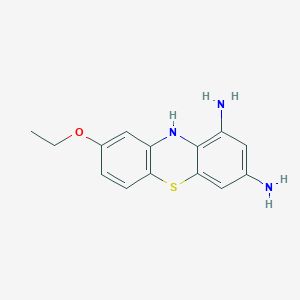

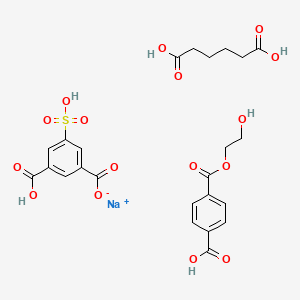


![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
